(3-chloropyridin-2-yl)boronic acid
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Overview
Description
(3-Chloropyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 2-position and a chlorine atom is attached to the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (3-chloropyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Chloropyridin-2-yl)boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to a directing group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method directly borylates the C-H or C-F bonds.
Industrial Production Methods: Industrial production often employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium acetate, and solvents like dimethoxyethane .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate is commonly used.
Solvents: Dimethoxyethane and other polar aprotic solvents are preferred.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3-Chloropyridin-2-yl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- (2-Chloropyridin-3-yl)boronic acid
- (4-Chloropyridin-2-yl)boronic acid
- (2-Bromopyridin-3-yl)boronic acid
Comparison:
- Uniqueness: (3-Chloropyridin-2-yl)boronic acid is unique due to the specific positioning of the chlorine and boronic acid groups, which influences its reactivity and selectivity in cross-coupling reactions .
- Reactivity: Compared to other similar compounds, this compound exhibits distinct reactivity patterns, particularly in Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
(3-chloropyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKWMNFYLXBEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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